
An In-depth Technical Guide to 3,3,5,5-
Tetramethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,3,5,5-Tetramethylmorpholine

Cat. No.: B091214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis,

and potential biological activities of 3,3,5,5-tetramethylmorpholine. The information is curated

for professionals in research and drug development who are interested in the therapeutic

potential of morpholine derivatives.

Core Compound Identifiers
3,3,5,5-Tetramethylmorpholine is a heterocyclic organic compound. Its identifiers and key

properties are summarized in the table below for easy reference.
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Identifier Type Data

CAS Number 19412-12-5

IUPAC Name 3,3,5,5-tetramethylmorpholine

Molecular Formula C₈H₁₇NO

Molecular Weight 143.23 g/mol

InChI
InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-

7/h9H,5-6H2,1-4H3

InChIKey YCSHCQUVDDBCFR-UHFFFAOYSA-N

Canonical SMILES CC1(COCC(N1)(C)C)C

PubChem CID 4584871

Physicochemical Properties
A summary of the known physicochemical properties of 3,3,5,5-tetramethylmorpholine is

provided in the following table.

Property Value

Boiling Point 169 °C at 760 mmHg

Flash Point 63.5 °C

Density 0.84 g/cm³

Synthesis Methodology
The primary synthetic route to 3,3,5,5-tetramethylmorpholine involves the acid-catalyzed

intramolecular cyclization of a diol amine precursor.

Experimental Protocol: Acid-Catalyzed Cyclization
This protocol describes the general procedure for the synthesis of 3,3,5,5-
tetramethylmorpholine from di-(1-hydroxy-2-methyl-2-propyl)amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b091214?utm_src=pdf-body
https://www.benchchem.com/product/b091214?utm_src=pdf-body
https://www.benchchem.com/product/b091214?utm_src=pdf-body
https://www.benchchem.com/product/b091214?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Di-(1-hydroxy-2-methyl-2-propyl)amine

Methanesulfonic acid (or another suitable strong acid catalyst, e.g., sulfuric acid)

10% Sodium hydroxide solution

Methylene chloride (or other suitable organic solvent for extraction)

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine di-(1-hydroxy-2-methyl-2-propyl)amine and a catalytic amount of

methanesulfonic acid.

Heating: Heat the reaction mixture to approximately 130 °C. The reaction is typically

maintained at this temperature for several hours (e.g., over 10 hours) to ensure complete

cyclization.

Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize

the acid catalyst by the slow addition of a 10% sodium hydroxide solution until the pH is

basic.

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous

layer multiple times with methylene chloride.

Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate or

sodium sulfate.

Solvent Removal: Remove the solvent from the dried organic phase using a rotary

evaporator.
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Purification: Purify the resulting crude product by distillation to obtain 3,3,5,5-
tetramethylmorpholine as a colorless oil.

Synthesis Workflow
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A flowchart illustrating the synthesis of 3,3,5,5-tetramethylmorpholine.
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Potential Biological Activities and Experimental
Protocols
Derivatives of 3,3,5,5-tetramethylmorpholine have been investigated for their potential as

modulators of the central nervous system, specifically as inhibitors of neurotransmitter reuptake

and as antagonists of nicotinic acetylcholine receptors. While specific quantitative data for

3,3,5,5-tetramethylmorpholine is not readily available in the public domain, the following

sections describe the standard experimental protocols used to assess these activities.

Neurotransmitter Uptake Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the reuptake of

neurotransmitters (e.g., dopamine, norepinephrine, serotonin) into presynaptic neurons or cells

expressing the respective transporters.

Principle:

Cells expressing a specific neurotransmitter transporter are incubated with a radiolabeled or

fluorescently tagged neurotransmitter substrate. The amount of substrate taken up by the cells

is measured in the presence and absence of the test compound. A reduction in substrate

uptake in the presence of the test compound indicates inhibitory activity.

General Protocol:

Cell Culture: Culture cells stably expressing the transporter of interest (e.g., DAT, NET,

SERT) in appropriate media and plate them in 96-well plates.

Compound Incubation: Pre-incubate the cells with varying concentrations of 3,3,5,5-
tetramethylmorpholine or a reference inhibitor.

Substrate Addition: Add a fixed concentration of the radiolabeled or fluorescent

neurotransmitter substrate to initiate the uptake reaction.

Incubation: Incubate the plate at 37°C for a defined period to allow for substrate uptake.

Termination and Measurement:
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Radiolabeled Substrate: Terminate the uptake by rapid washing with ice-cold buffer and

lyse the cells. Measure the radioactivity in the cell lysate using a scintillation counter.

Fluorescent Substrate: Measure the intracellular fluorescence using a fluorescence plate

reader. In some assays, an external quencher is added to reduce background

fluorescence.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-

response curve.

Nicotinic Acetylcholine Receptor (nAChR) Binding
Assay
This assay determines the affinity of a compound for nicotinic acetylcholine receptors by

measuring its ability to displace a known radiolabeled ligand.

Principle:

Cell membranes containing the nAChR subtype of interest are incubated with a radiolabeled

ligand that binds to the receptor. The test compound is added at various concentrations to

compete with the radioligand for binding. The amount of bound radioactivity is measured, and a

decrease in binding indicates that the test compound has an affinity for the receptor.

General Protocol:

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing

the desired nAChR subtype.

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of

a suitable radioligand (e.g., [³H]-epibatidine), and varying concentrations of 3,3,5,5-
tetramethylmorpholine or a reference compound.

Incubation: Incubate the plate at room temperature or 4°C to allow the binding to reach

equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the

bound and free radioligand.

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound

radioligand.

Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure

the radioactivity using a scintillation counter.

Data Analysis: Determine the specific binding by subtracting the non-specific binding

(measured in the presence of a saturating concentration of an unlabeled ligand) from the

total binding. Calculate the percentage of inhibition for each concentration of the test

compound and determine the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Conceptual Signaling Pathways
The following diagrams illustrate the general mechanisms of action for a neurotransmitter

reuptake inhibitor and a receptor antagonist.
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Mechanism of a neurotransmitter reuptake inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b091214?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Neuron

Synaptic Cleft

Postsynaptic Neuron

Neurotransmitter

Neurotransmitter

Release

Nicotinic Acetylcholine
Receptor

Binding

Signal Transduction

3,3,5,5-Tetramethylmorpholine
(Antagonist)

Blocks Binding

Click to download full resolution via product page

Mechanism of a nicotinic acetylcholine receptor antagonist.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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